molecular formula C20H25N5O B4560849 4,7,7-TRIMETHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

4,7,7-TRIMETHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4560849
M. Wt: 351.4 g/mol
InChI Key: YMTURIZZYITOHG-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-5-one is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Scientific Research Applications

4,7,7-Trimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-5-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-5-one typically involves multiple steps. One common method involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . The reaction conditions are often mild and metal-free, making the process more environmentally friendly .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of solid support catalysts such as Al2O3 to facilitate the reaction . Additionally, continuous flow reactors might be employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP and I2 in toluene.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in polar aprotic solvents like DMSO (dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with different functional groups, while substitution reactions could introduce various substituents at the piperazine or pyridine rings.

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,7-Trimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-5-one stands out due to its unique combination of a quinazolinone core with a pyridine-substituted piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,7,7-trimethyl-2-(4-pyridin-2-ylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-14-18-15(12-20(2,3)13-16(18)26)23-19(22-14)25-10-8-24(9-11-25)17-6-4-5-7-21-17/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTURIZZYITOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,7-TRIMETHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
4,7,7-TRIMETHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 3
4,7,7-TRIMETHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
4,7,7-TRIMETHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 5
4,7,7-TRIMETHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 6
Reactant of Route 6
4,7,7-TRIMETHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

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